molecular formula C6H5ClN4 B2578102 6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine CAS No. 1539296-65-5

6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Cat. No. B2578102
CAS RN: 1539296-65-5
M. Wt: 168.58
InChI Key: RDLJOWUJZXXHOH-UHFFFAOYSA-N
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Description

“6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” is a chemical compound with the molecular formula C5H3ClN4 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 154.56 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 154.56 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds in this category have shown promising results against various pathogenic strains of bacteria and fungi. For instance, the synthesis of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles has been reported, which exhibited significant antimicrobial properties (Zaki et al., 2020). Additionally, the creation of new pyrazolo[3,4-b]pyrazines and related heterocycles, some of which have shown modest antifungal activity, has been documented (El‐Emary et al., 1998).

Synthesis and Anticancer Activity

Pyrazolo[3,4-b]pyrazine derivatives have also been explored for their potential anticancer properties. The synthesis of certain pyrazolo[3,4-b]pyrazine derivatives has resulted in compounds with promising anticancer action against colon and breast cancer cells (Zaki et al., 2020). This area of research is particularly significant due to the ongoing search for effective cancer treatments.

Catalysis and Chemical Synthesis

Pyrazolo[3,4-b]pyrazine compounds have also been utilized as catalysts in chemical synthesis. For example, derivatives like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have been applied as efficient and homogeneous catalysts for the synthesis of various heterocyclic compounds under aqueous media, demonstrating the versatility of these compounds in synthetic chemistry (Khazaei et al., 2015).

Safety and Hazards

The safety information for “6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-6-4(2-9-11)8-3-5(7)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLJOWUJZXXHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=CN=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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